molecular formula C21H21N3O5S2 B12180061 4-{[(phenylsulfonyl)amino]methyl}-N-(4-sulfamoylbenzyl)benzamide

4-{[(phenylsulfonyl)amino]methyl}-N-(4-sulfamoylbenzyl)benzamide

Cat. No.: B12180061
M. Wt: 459.5 g/mol
InChI Key: MTUPOMIKOIIORX-UHFFFAOYSA-N
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Description

4-{[(Phenylsulfonyl)amino]methyl}-N-(4-sulfamoylbenzyl)benzamide is a complex organic compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound features a benzamide core with phenylsulfonyl and sulfamoyl functional groups, contributing to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(phenylsulfonyl)amino]methyl}-N-(4-sulfamoylbenzyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the acylation of benzylamine derivatives with phenylsulfonyl chloride, followed by further functionalization to introduce the sulfamoyl group. The reaction conditions often require the use of organic solvents, such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Microreactor systems can be employed to optimize reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent and scalable production.

Chemical Reactions Analysis

Types of Reactions

4-{[(Phenylsulfonyl)amino]methyl}-N-(4-sulfamoylbenzyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the conversion of sulfonyl groups to sulfides.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, facilitated by reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydride, potassium tert-butoxide

Major Products Formed

    Oxidation: Sulfone derivatives

    Reduction: Sulfide derivatives

    Substitution: Various substituted benzamides

Scientific Research Applications

4-{[(Phenylsulfonyl)amino]methyl}-N-(4-sulfamoylbenzyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving inflammation or cancer.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[(phenylsulfonyl)amino]methyl}-N-(4-sulfamoylbenzyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form strong interactions with these targets, modulating their activity and influencing various biological pathways. For example, the sulfonyl group can act as an electrophile, facilitating covalent bonding with nucleophilic sites on proteins.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(Phenylsulfonyl)amino]methyl}-N-(3-pyridinyl)benzamide
  • 4-[Methyl(phenylsulfonyl)amino]-N-[4-(trifluoromethyl)phenyl]benzamide

Uniqueness

4-{[(Phenylsulfonyl)amino]methyl}-N-(4-sulfamoylbenzyl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, selectivity, or potency in various applications.

Properties

Molecular Formula

C21H21N3O5S2

Molecular Weight

459.5 g/mol

IUPAC Name

4-(benzenesulfonamidomethyl)-N-[(4-sulfamoylphenyl)methyl]benzamide

InChI

InChI=1S/C21H21N3O5S2/c22-30(26,27)19-12-8-16(9-13-19)14-23-21(25)18-10-6-17(7-11-18)15-24-31(28,29)20-4-2-1-3-5-20/h1-13,24H,14-15H2,(H,23,25)(H2,22,26,27)

InChI Key

MTUPOMIKOIIORX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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